2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid
Description
2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid is a heterocyclic boronic acid derivative featuring a pyridine scaffold with a boronic acid (-B(OH)₂) group at position 4 and a methoxycarbonyl-substituted amino (-NHCO₂CH₃) group at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are pivotal in pharmaceutical and materials science research. The methoxycarbonylamino group enhances solubility in polar solvents and provides a handle for further functionalization, distinguishing it from simpler pyridinylboronic acids.
Properties
Molecular Formula |
C7H9BN2O4 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
[2-(methoxycarbonylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)10-6-4-5(8(12)13)2-3-9-6/h2-4,12-13H,1H3,(H,9,10,11) |
InChI Key |
HRAHSHBSDCCHEO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid
Detailed Stepwise Synthesis
Step 1: Nitration of p-Carboxyphenylboronic Acid
- Reagents and Conditions: Concentrated sulfuric acid and fuming nitric acid at 0–10°C.
- Procedure: p-Carboxyphenylboronic acid is added in batches under stirring to the acid mixture, followed by maintaining the temperature for 2–3 hours.
- Product: 2-nitro-4-carboxyphenylboronic acid.
- Workup: The reaction mixture is poured into ice water, stirred, filtered, and dried.
This step introduces the nitro group ortho to the boronic acid substituent, setting the stage for subsequent transformations.
Step 2: Esterification to Form Methoxycarbonyl Ester
- Reagents and Conditions: Alcohol (commonly methanol), dehydrating agent (e.g., sulfuric acid or other acid catalysts), reflux for 3–5 hours.
- Procedure: The 2-nitro-4-carboxyphenylboronic acid from Step 1 is reacted with methanol in the presence of a dehydrating agent under reflux.
- Product: 2-nitro-4-(methoxycarbonyl)phenylboronic acid.
- Workup: Reaction mixture is dripped into ice water, stirred, filtered, and dried.
This step converts the carboxylic acid into the methyl ester, which is essential for the final compound structure.
Step 3: Reduction of Nitro Group to Amino Group
- Reagents and Conditions: Alcohol solvent (matching the esterification step), catalyst (e.g., palladium on carbon), concentrated hydrochloric acid, hydrogen gas at 1–3 atm, 30–50°C for 8–10 hours.
- Procedure: The esterified nitro compound is subjected to catalytic hydrogenation in the presence of hydrochloric acid to reduce the nitro group to an amino group.
- Product: 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid hydrochloride salt.
- Workup: Rotary evaporation, addition of acetone or ethyl acetate to form a slurry, filtration, and drying.
This step completes the synthesis by converting the nitro group into the desired amino functionality.
Alternative Synthetic Approaches
- An alternative method involves performing nitration, esterification, and reduction in sequence, then adding hydrochloric acid after reduction. However, this requires significantly higher hydrogen pressure (10–15 times higher) during the reduction step, which may complicate scale-up or increase costs.
Data Tables Summarizing Synthesis Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | Conc. H2SO4, fuming HNO3, p-carboxyphenylboronic acid | 0–10 | 2–3 | 2-nitro-4-carboxyphenylboronic acid | Batch addition, stirring |
| 2 | Esterification | Methanol, dehydrating agent, reflux | Reflux (~65) | 3–5 | 2-nitro-4-(methoxycarbonyl)phenylboronic acid | Dropwise dehydrating agent addition |
| 3 | Reduction | Pd/C catalyst, H2 (1–3 atm), conc. HCl, alcohol solvent | 30–50 | 8–10 | 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid hydrochloride | Rotary evaporation, slurry formation |
Research Findings and Advantages
- The described continuous synthesis process is noted for simple operation, low cost, high purity, and high yield , making it suitable for industrial-scale production.
- The use of mild hydrogenation conditions (1–3 atm H2, moderate temperature) avoids harsh conditions, reducing side reactions and degradation.
- Esterification under reflux with a dehydrating agent ensures efficient conversion of carboxylic acid to ester with minimal impurities.
- The nitration step is carefully controlled at low temperature to prevent over-nitration or decomposition of boronic acid moiety.
Supporting Literature and Patents
- The primary patent source detailing this synthetic route is CN104277060A , which provides comprehensive procedural details and optimization insights for the synthesis of 2-amino-4-methoxycarbonylphenylboronic acid hydrochloride.
- Additional corroboration is found in patent WO2022056100A1 , which discusses related boronic acid derivatives and their preparation methods.
- Chemical structure and identifiers are confirmed via PubChem (CID: 46739240), which provides molecular formula, synonyms, and computed descriptors for 2-(Methoxycarbonyl)pyridine-4-boronic acid.
Chemical Reactions Analysis
Types of Reactions
2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, making it suitable for a wide range of substrates.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and atmospheric pressure.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid, a boronic acid derivative featuring a pyridine ring, holds significant potential in medicinal chemistry, drug development, and synthesis. Its molecular formula is C7H8BNO4, with a molecular weight of approximately 180.96 g/mol . The compound's structure includes a methoxycarbonylamino group at the 2-position and a boronic acid functionality at the 4-position, enabling it to form reversible covalent bonds with diols, a characteristic of boronic acids.
Reactivity
The reactivity of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid primarily involves its ability to form reversible covalent bonds. Boronic acids, in general, act as synthetic intermediates and building blocks, making them useful in sensing, protein manipulation, therapeutics, and biological labeling and separation .
Applications
2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid has several applications, particularly in medicinal chemistry.
- Drug Development and Synthesis The compound is used in drug development and synthesis.
- Interaction Studies Interaction studies often utilize techniques to study its binding affinity with biological targets.
Structural Comparison
Several compounds share structural features with 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Contains an amino group but lacks boronic acid | More basic properties; used in different reactions |
| 4-Boronoaniline | Aniline derivative with a boronic acid group | Stronger nucleophilic character |
| 3-(Methoxycarbonyl)aniline | Contains methoxycarbonyl but lacks pyridine ring | Different reactivity profile |
| 4-Boronophenol | Boron functionalized phenol | Exhibits different solubility and reactivity |
Mechanism of Action
The primary mechanism of action for 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of a palladium complex that facilitates the coupling reaction .
Comparison with Similar Compounds
3-Chloro-2-methoxypyridine-4-boronic acid
- CAS : 957060-88-7
- Substituents : 3-Cl, 2-OCH₃, 4-B(OH)₂
- Molecular Formula: C₆H₇BClNO₃
- Purity : ≥94% ()
- Key Differences: The chloro group at position 3 introduces strong electron-withdrawing effects, enhancing stability and reactivity in cross-coupling reactions.
- Applications : Used in coupling reactions with dichloropyrimidines ().
2-(Methoxycarbonyl)pyridine-4-boronic acid
- CAS : 1150114-30-9
- Substituents : 2-CO₂CH₃, 4-B(OH)₂
- Molecular Formula: C₈H₈BNO₄
- Key Differences: The methoxycarbonyl group directly attached to position 2 lacks the amino linker, reducing nucleophilicity and limiting post-coupling modifications. Demonstrated utility in synthesizing heteroarylpyrimidines ().
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester
- CAS : 1218790-18-1
- Substituents : 5-F, 2-CO₂CH₃, 4-Bpin (pinacol ester)
- Molecular Formula: C₁₃H₁₇BFNO₄
- The pinacol ester protects the boronic acid, improving stability during storage ().
2-{(tert-Butoxy)carbonylamino}pyridine-4-boronic acid
- CAS : 2377609-94-2
- Substituents : 2-Boc-N(Me), 4-B(OH)₂
- Molecular Formula : C₁₁H₁₇BN₂O₄
- Purity : 98% ()
- Key Differences: The bulky tert-butoxycarbonyl (Boc) group protects the amino functionality, enabling orthogonal deprotection strategies. Reduced solubility in polar solvents compared to the target compound.
Research Findings
Fluorinated analogs (e.g., 5-F-pinacol ester) exhibit faster reaction rates due to enhanced electrophilicity ().
Post-Coupling Modifications: The amino group in the target compound allows for secondary reactions, such as acylation, which are unavailable in non-amino analogs like 2-CO₂CH₃ derivatives ().
Stability Considerations :
- Pinacol esters and Boc-protected derivatives show superior shelf-life compared to free boronic acids, critical for industrial applications ().
Biological Activity
2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyridine ring substituted with a methoxycarbonylamino group and a boronic acid functionality. This compound has garnered significant interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.
The molecular formula of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid is CHBNO, with a molecular weight of approximately 278.12 g/mol. The compound's reactivity is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids, which enhances its utility in biological contexts.
The biological activity of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid is closely linked to its interactions with various biomolecules. It has been shown to act as an inhibitor for certain chemokine receptors, specifically CXCR1 and CXCR2, which are critical in inflammatory responses and cancer progression. The compound's binding affinity with these receptors facilitates its role as a non-competitive antagonist, potentially offering therapeutic benefits in managing diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Studies and Findings
Recent studies have focused on the synthesis and evaluation of aminopyridine derivatives, including 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid. These investigations revealed that compounds containing boronic acid functionalities exhibit enhanced biological activities compared to their non-boronic counterparts. For instance, the introduction of the boronic acid moiety significantly improved the aqueous solubility and bioavailability of the synthesized compounds .
Table 1: Comparison of Biological Activity
| Compound Name | Structure Features | Biological Activity | IC Values |
|---|---|---|---|
| 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid | Boronic acid with methoxycarbonylamino group | CXCR1/2 antagonist | Not specified |
| SX-517 | Boronic acid derivative | Potent CXCR1/2 antagonist | Not specified |
| SX-576 | Boronic acid derivative | Improved solubility and bioavailability | Not specified |
Case Studies
A notable case study involved the evaluation of various aminopyridine and aminopyrimidine analogs of established boronic acid compounds. The study highlighted that modifications in the structure could lead to significant variations in biological activity, emphasizing the importance of structural optimization in drug design .
In another study focusing on cancer treatment, derivatives of 2-[(Methoxycarbonyl)amino]pyridine-4-boronic acid were tested for their antiproliferative effects against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, demonstrating the potential for this compound in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety for coupling with halogenated pyridine derivatives. For example, analogous boronic acids (e.g., 3-chloro-2-methoxypyridine-4-boronic acid) are synthesized through sequential functionalization of the pyridine ring, including methoxycarbonylation and boronation steps . Key steps include:
- Protection of the amino group with a methoxycarbonyl group.
- Introduction of the boronic acid group at the 4-position via palladium-catalyzed borylation.
- Purification via recrystallization or column chromatography, with purity verification by HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm the presence of the methoxycarbonylamino group and boronic acid functionality. For example, the NMR peak near 30 ppm confirms boronic acid integrity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm. A retention time matching commercial standards (e.g., Thermo Scientific™ products) ensures consistency .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show the molecular ion peak [M+H], with exact mass matching the theoretical value (e.g., ~239.0 g/mol) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : The compound is stable under inert atmospheres (N/Ar) at room temperature but degrades in the presence of moisture or strong oxidizers. Avoid prolonged exposure to light .
- Storage : Store in amber glass vials at -20°C with desiccants (e.g., silica gel). Solubility in methanol (20–30 mg/mL) allows preparation of stock solutions for short-term use .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Suzuki couplings involving this boronic acid?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for electron-deficient pyridine systems. A 5 mol% catalyst load typically balances efficiency and cost .
- Solvent System : Employ a 3:1 mixture of DME/HO with 2M NaCO as the base. Microwave-assisted heating (100°C, 30 min) enhances yields (~75–85%) while minimizing boronic acid decomposition .
- Workup : Extract the product with ethyl acetate and wash with brine to remove residual boronate byproducts. Monitor reaction progress via TLC (R = 0.4 in 1:1 hexane/EtOAc) .
Q. What strategies mitigate solubility challenges in aqueous reaction systems?
- Methodological Answer :
- Co-Solvents : Add DMSO (10–20% v/v) to improve solubility in aqueous phases without destabilizing the boronic acid .
- pH Adjustment : Maintain pH 7–8 to balance boronic acid stability (prone to hydrolysis at extremes) and reaction efficiency .
- Micellar Catalysis : Use surfactants like SDS (0.1% w/v) to enhance dispersion in biphasic systems, increasing coupling yields by ~15% .
Q. How can researchers validate the biological activity of derivatives synthesized from this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against serine hydrolases or proteases, leveraging boronic acid-diol interactions. Measure IC via fluorescence-based assays (e.g., fluorogenic substrates like AMC) .
- Cellular Uptake Studies : Use fluorescently tagged derivatives (e.g., BODIPY conjugates) and confocal microscopy to assess intracellular localization and bioavailability .
- Structural Analysis : Co-crystallize derivatives with target proteins (e.g., HIV protease) to resolve binding modes via X-ray crystallography (PDB deposition recommended) .
Data Contradictions and Troubleshooting
Q. Discrepancies in reported reaction yields: How to address variability in cross-coupling efficiency?
- Methodological Answer :
- Source of Boronic Acid : Ensure the absence of anhydride impurities (common in boronic acids), which can reduce yields. Pre-purify via trituration with cold diethyl ether .
- Oxygen Sensitivity : Degassing solvents (N sparging) and using Schlenk techniques prevent Pd catalyst deactivation .
- Substrate Compatibility : Electron-withdrawing groups on coupling partners (e.g., nitro or cyano) may require higher temperatures (120°C) or alternative catalysts (e.g., Pd(OAc)/SPhos) .
Q. Conflicting NMR How to resolve ambiguities in structural assignments?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to correlate - signals and confirm substituent positions. For example, HMBC correlations between the methoxycarbonyl carbonyl and pyridine protons validate the substitution pattern .
- Isotopic Labeling : Synthesize -labeled analogs to simplify amino group signal assignment in crowded spectral regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
